N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 896325-34-1
VCID: VC7527638
InChI: InChI=1S/C17H16N4O2S/c1-12-8-9-14-18-16(19-17(23)21(14)10-12)24-11-15(22)20(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
SMILES: CC1=CN2C(=NC(=NC2=O)SCC(=O)N(C)C3=CC=CC=C3)C=C1
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4

N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide

CAS No.: 896325-34-1

Cat. No.: VC7527638

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4

* For research use only. Not for human or veterinary use.

N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide - 896325-34-1

Specification

CAS No. 896325-34-1
Molecular Formula C17H16N4O2S
Molecular Weight 340.4
IUPAC Name N-methyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
Standard InChI InChI=1S/C17H16N4O2S/c1-12-8-9-14-18-16(19-17(23)21(14)10-12)24-11-15(22)20(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Standard InChI Key MKNZVYDOOLAMLY-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=NC2=O)SCC(=O)N(C)C3=CC=CC=C3)C=C1

Introduction

N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of acetamides. It features a pyrido[1,2-a]triazine core linked through a sulfanyl group to a phenylacetamide moiety. This unique structural arrangement contributes to its potential biological activities and makes it an interesting candidate for pharmaceutical research.

Synthesis and Reaction Conditions

The synthesis of N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. The reaction conditions often require specific catalysts, solvents, and precise temperature control to optimize yield and purity. Solvents like dimethyl sulfoxide or acetonitrile can facilitate better solubility and reaction kinetics.

Common Synthetic Steps:

  • Initial Formation of Pyrido[1,2-a]135triazine Core: This step involves the synthesis of the pyrido-triazine ring system, which is crucial for the compound's biological activity.

  • Introduction of Sulfanyl Group: The sulfanyl group is introduced to link the pyrido-triazine core to the acetamide moiety.

  • Formation of Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide group to complete the compound's structure.

Chemical Reactivity and Potential Applications

The compound can participate in various chemical reactions due to its functional groups. These reactions include nucleophilic substitutions and additions, which are typical for amides and thioethers. The presence of a phenyl ring and the pyrido-triazine core suggests potential applications in medicinal chemistry, particularly in drug development.

Potential Applications:

  • Pharmaceutical Research: The compound's unique structure and potential biological activity make it a candidate for therapeutic applications.

  • Material Science: Its complex structure could also be of interest in material science for developing novel materials.

Biological Activity:

  • Potential Therapeutic Effects: Anti-inflammatory, anti-cancer properties

  • Interaction with Biological Targets: Binding to molecular targets within biological pathways

Analytical Techniques for Characterization

To confirm the structural integrity and properties of N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-phenylacetamide, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed. These methods provide detailed information about the compound's chemical structure and purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information

  • Mass Spectrometry: Confirms molecular weight and purity

Data Table: Comparison of Similar Compounds

Compound NameMolecular Weight (g/mol)Key FeaturesPotential Applications
N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-phenylacetamide342.41Pyrido-triazine core, phenylacetamide moietyPharmaceutical research
2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide344.40Naphthalene moiety, heterocyclic structureDrug development, material science
2-({7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide-Trifluoromethylphenyl group, acetamide derivativeMedicinal chemistry, materials science

This table highlights the structural diversity and potential applications of compounds featuring the pyrido-triazine core, emphasizing their significance in various scientific fields.

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